chlorines

Chlorins are a class of porphyrin-based compounds with unique optical and electronic properties, widely utilized in various applications within the field of chemistry. These compounds are characterized by their distinctive conjugated structure featuring four pyrrolic rings connected through methine bridges, which lend them exceptional stability and reactivity under specific conditions. Chlorins exhibit strong absorption and fluorescence capabilities, making them valuable for biological labeling and photodynamic therapy.

In biotechnology, chlorins have garnered significant interest due to their potential as non-toxic photosensitizers in photodynamic therapy, where they can generate reactive oxygen species upon light exposure, effectively targeting cancer cells without harming surrounding healthy tissues. Additionally, these compounds find application in spectroscopy techniques for studying biological systems and environmental sensing owing to their efficient energy transfer properties.

Moreover, chlorins are employed in the development of molecular electronics and photovoltaic devices due to their ability to efficiently convert light into electrical energy, showcasing promising prospects in renewable energy technologies. Overall, chlorins represent a versatile group of porphyrin derivatives with diverse applications across multiple scientific domains, highlighting their importance in modern chemical research and industry practices.

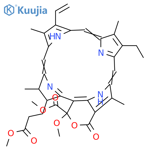

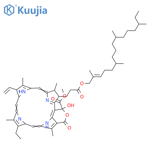

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

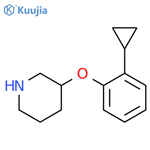

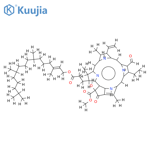

|

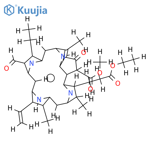

173-ethoxyphaeophytin b | 26287-50-3 | C37H38N4O6 |

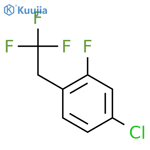

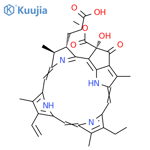

|

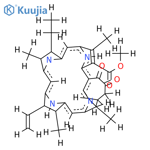

chlorophyllonic acid a methyl ester | 143070-43-3 | C34H34N4O4 |

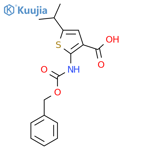

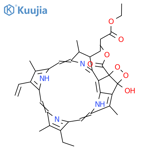

|

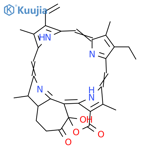

Chlorophyllone lactone a | 134381-11-6 | C33H32N4O4 |

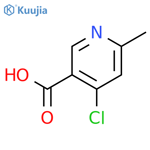

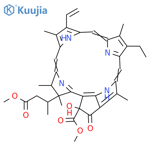

|

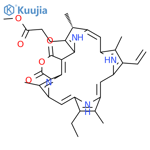

Purpurin-18 methyl ester | 51744-55-9 | C34H34N4O5 |

|

(13(2)R)-hydroxypheophytin b | 79733-02-1 | C55H72N4O7 |

|

10-Hydroxypheophorbide A | 83688-53-3 | C35H36N4O6 |

|

Ligulariaphytin A | 1421343-16-9 | C37H40N4O7 |

|

132-Hydroxy-17,171-dimethylphaeophorbide a; Me ester | 1374668-63-9 | C38H42N4O6 |

|

Triticum aestivum H2O2 Stress metabolite; 10-Me ether, 3''-Me ester (2) | 1391057-96-7 | C37H40N4O7 |

|

Triticum aestivum H2O2 Stress metabolite; 3,7,11,15-Tetramethyl-2E-hexadecenyl ester | 1002114-52-4 | C55H74N4O7 |

Littérature connexe

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

2. Caper tea

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

Fournisseurs recommandés

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés